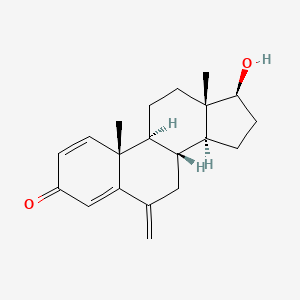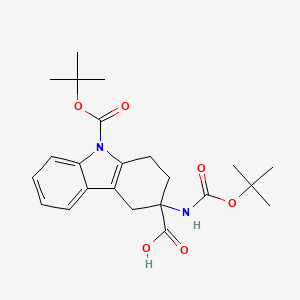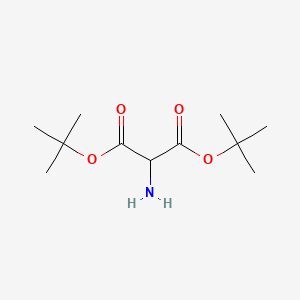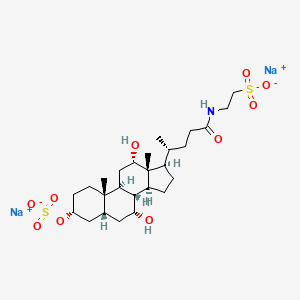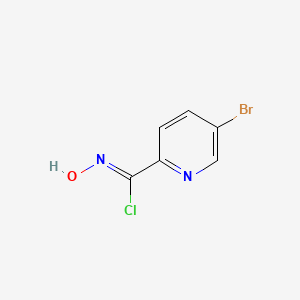
5-Brom-N-hydroxypicolinimidoylchlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-N-hydroxypicolinimidoyl chloride is a chemical compound with the molecular formula C₆H₄BrClN₂O and a molecular weight of 235.47 g/mol. It is an intermediate in the synthesis of heterocyclic derivatives, which are useful as antibacterial agents for treating bacterial infections.
Wissenschaftliche Forschungsanwendungen
5-Bromo-N-hydroxypicolinimidoyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds, which are important in medicinal chemistry.
Biology: The compound is studied for its potential antibacterial properties and its role in inhibiting bacterial growth.
Medicine: Research is ongoing to explore its use in developing new antibacterial agents for treating infections.
Industry: It is used in the production of various chemical intermediates and active pharmaceutical ingredients.
Safety and Hazards
5-Bromo-N-hydroxypicolinimidoyl chloride is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing thoroughly after handling .
Wirkmechanismus
Target of Action
5-Bromo-N-hydroxypicolinimidoyl Chloride is primarily used as an intermediate in the synthesis of heterocyclic derivatives . These derivatives are known to be effective antibacterial agents, suggesting that the compound’s primary targets are bacterial cells .
Mode of Action
Given its role as an intermediate in the synthesis of antibacterial agents, it can be inferred that the compound interacts with its targets (bacterial cells) by disrupting essential biological processes, leading to the inhibition of bacterial growth .
Biochemical Pathways
Antibacterial agents typically exert their effects by interfering with bacterial cell wall synthesis, protein synthesis, nucleic acid synthesis, or metabolic pathways .
Result of Action
The molecular and cellular effects of 5-Bromo-N-hydroxypicolinimidoyl Chloride’s action are likely related to its role as an intermediate in the synthesis of antibacterial agents. These agents typically work by inhibiting bacterial growth, leading to the eventual death of the bacterial cells .
Vorbereitungsmethoden
The synthesis of 5-Bromo-N-hydroxypicolinimidoyl chloride involves several steps. One common method includes the reaction of 5-bromo-2-pyridinecarboxylic acid with thionyl chloride to form 5-bromo-2-pyridinecarbonyl chloride. This intermediate is then reacted with hydroxylamine hydrochloride to yield 5-Bromo-N-hydroxypicolinimidoyl chloride. The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen, and temperatures ranging from 0°C to room temperature.
Analyse Chemischer Reaktionen
5-Bromo-N-hydroxypicolinimidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines, to form substituted picolinimidoyl derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: In the presence of water, it can hydrolyze to form 5-bromo-2-pyridinecarboxylic acid and hydroxylamine.
Common reagents used in these reactions include thionyl chloride, hydroxylamine hydrochloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
5-Bromo-N-hydroxypicolinimidoyl chloride can be compared with other similar compounds, such as:
5-Bromo-2-pyridinecarboxylic acid: A precursor in the synthesis of 5-Bromo-N-hydroxypicolinimidoyl chloride.
N-hydroxypicolinimidoyl chloride: A similar compound without the bromine substituent, which may have different reactivity and biological activity.
5-Bromo-N-hydroxy-2-pyridinecarboximidoyl chloride: Another related compound with similar chemical properties.
The uniqueness of 5-Bromo-N-hydroxypicolinimidoyl chloride lies in its specific structure, which imparts distinct reactivity and biological activity compared to its analogs.
Eigenschaften
IUPAC Name |
(2Z)-5-bromo-N-hydroxypyridine-2-carboximidoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClN2O/c7-4-1-2-5(9-3-4)6(8)10-11/h1-3,11H/b10-6- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDDNIGSLIWGZNV-POHAHGRESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)C(=NO)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=NC=C1Br)/C(=N/O)/Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.46 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

